molecular formula C12H10FNO B3392565 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one CAS No. 1111109-59-1

5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one

Cat. No. B3392565
CAS RN: 1111109-59-1
M. Wt: 203.21 g/mol
InChI Key: WYPNBYIIJCDTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is also known as FM2-176 or N-(2-Fluoro-5-methylphenyl)-2-pyridinone. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one in lab experiments is its potential as a new drug candidate. Its inhibitory effects on certain enzymes make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one. One direction is to further investigate its mechanism of action and its potential as a drug candidate. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further research could be conducted to optimize its synthesis method and improve its purity.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNBYIIJCDTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682630
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111109-59-1
Record name 5-(2-Fluoro-5-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.